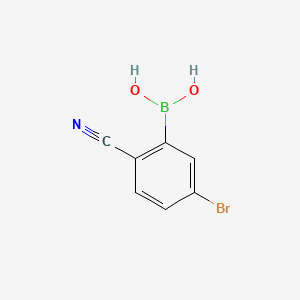

5-Bromo-2-cyanophenylboronic acid

描述

Overview of Arylboronic Acids in Contemporary Organic Chemistry

Arylboronic acids are a class of organic compounds containing a boronic acid functional group (-B(OH)2) attached to an aryl group. They are widely recognized for their stability, low toxicity, and ease of handling compared to other organometallic reagents. organic-chemistry.org In contemporary organic chemistry, arylboronic acids are indispensable tools, primarily for their role in the Suzuki-Miyaura cross-coupling reaction. dntb.gov.ualibretexts.org This palladium-catalyzed reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an aryl or vinyl halide, enabling the synthesis of complex biaryl and polyaryl structures. libretexts.orgresearchgate.net

Beyond the Suzuki coupling, arylboronic acids participate in a range of other important transformations, including Chan-Lam coupling for C-O and C-N bond formation, and additions to aldehydes and imines. Their versatility has made them crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. dntb.gov.uanih.gov Modern synthetic methods, such as iridium-catalyzed borylation of arenes, have further expanded the accessibility and diversity of arylboronic acids. organic-chemistry.orgillinois.edu

Significance of Boron-Containing Compounds in Chemical Sciences

Boron-containing compounds, or organoboranes, hold a significant place in the chemical sciences due to the unique electronic properties of the boron atom. taylorandfrancis.comnih.gov Boron's electron-deficient nature, with an empty p-orbital, allows it to act as a Lewis acid, facilitating a wide array of chemical reactions. nih.gov This characteristic is fundamental to their use in catalysis and as synthetic intermediates. dcceew.gov.au

In medicinal chemistry, boron-containing compounds have emerged as important pharmacophores. acs.orgnih.gov The ability of the boronic acid group to form reversible covalent bonds with the active sites of target proteins has been exploited in drug design. acs.orgnih.gov This has led to the development of FDA-approved drugs for treating conditions like cancer and infections. acs.orgnih.gov Furthermore, boron's properties are utilized in materials science for creating materials with high thermal conductivity and in the development of fluorophores for imaging applications. taylorandfrancis.comnih.gov

Historical Context of 5-Bromo-2-cyanophenylboronic Acid Development

The synthesis of polysubstituted aromatic compounds often requires carefully chosen starting materials that allow for sequential, regioselective reactions. The structure of this compound, with its distinct reactive sites, makes it an ideal candidate for such synthetic strategies. The bromine atom can participate in cross-coupling reactions, the cyano group can be hydrolyzed or reduced, and the boronic acid moiety itself is a handle for Suzuki coupling. Researchers likely developed this compound as a versatile intermediate to access complex molecular architectures that were previously difficult to synthesize. Its utility in constructing precursors for pharmaceuticals and other functional materials has solidified its place in the catalog of valuable synthetic building blocks.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1032231-30-3 |

| Molecular Formula | C7H5BBrNO2 |

| Molecular Weight | 225.84 g/mol |

| Appearance | Solid |

| Storage Temperature | 2-8°C |

属性

IUPAC Name |

(5-bromo-2-cyanophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrNO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCIFFSGTUEHOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Br)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674605 | |

| Record name | (5-Bromo-2-cyanophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032231-30-3 | |

| Record name | B-(5-Bromo-2-cyanophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1032231-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Bromo-2-cyanophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 2 Cyanophenylboronic Acid

Organometallic Approaches

The synthesis of 5-bromo-2-cyanophenylboronic acid, a key intermediate in the creation of complex organic molecules, is predominantly achieved through organometallic pathways. These methods leverage the reactivity of organometallic intermediates, formed from the starting material 4-bromo-2-cyanobenzonitrile, to introduce the boronic acid moiety. The primary strategies involve the generation of highly reactive Grignard or organolithium reagents, followed by quenching with a boron electrophile, or through transition metal-catalyzed borylation reactions. Each approach offers distinct advantages concerning reaction conditions, functional group tolerance, and scalability.

Optimized Grignard Reactions for Cyanophenylboronic Acids

The Grignard reaction is a foundational method for forming carbon-carbon and carbon-heteroatom bonds. In the context of preparing cyanophenylboronic acids, an aryl Grignard reagent is first prepared from an aryl halide and magnesium metal. This is subsequently reacted with a trialkyl borate (B1201080), followed by acidic hydrolysis to yield the desired boronic acid.

While a common method for arylboronic acid synthesis involves Grignard reagents, the presence of a nitrile (cyano) group introduces challenges. masterorganicchemistry.com Grignard reagents can react with the nitrile, leading to the formation of ketones after hydrolysis, which reduces the yield of the desired boronic acid. masterorganicchemistry.com To circumvent this, reaction conditions must be carefully optimized. The use of mixed solvent systems, rather than a single solvent like tetrahydrofuran (B95107) (THF), can improve reaction safety and reduce costs. google.com The direct reaction of Grignard reagents with trialkylborates can also lead to multiple additions of the aryl group to the boron center. google.com This issue can be mitigated by using an excess of the trialkylborate. google.com

Recent advancements have explored alternative boron-containing substrates that are more compatible with Grignard reagents. For instance, diisopropylaminoborane (B2863991) has been shown to react efficiently with Grignard reagents to form boronic acids, offering an inexpensive and stable alternative to traditional borate esters. google.com

Controlled Lithiation Strategies and Subsequent Borylation

Lithiation followed by borylation is a powerful and widely used technique for the synthesis of arylboronic acids, including this compound. This method involves the generation of a highly reactive aryllithium intermediate, which is then trapped with a borate ester. The precise strategy depends on the choice of lithiating agent, which determines the mechanism and site of lithiation.

A well-established method for preparing arylboronic acids involves the reaction of an aryl halide with an alkyllithium reagent, such as n-butyllithium (n-BuLi), followed by electrophilic trapping with a trialkyl borate. nih.gov In the synthesis of this compound, the starting material, 4-bromo-2-cyanobenzonitrile, undergoes a lithium-halogen exchange when treated with n-BuLi. This exchange is incredibly fast, even at very low temperatures. sciencemadness.org The bromine atom is replaced by lithium, generating 5-lithio-2-cyanobenzonitrile. This potent nucleophile is then quenched with a trialkyl borate, such as triisopropyl borate B(OiPr)₃. nih.gov The resulting borate complex is subsequently hydrolyzed with aqueous acid to afford the final this compound. nih.govnih.gov

| Reagent | Role | Typical Reaction Step |

| n-Butyllithium (n-BuLi) | Lithiating Agent | Performs lithium-halogen exchange with the aryl bromide. |

| Triisopropyl Borate | Boron Source | Acts as an electrophile, trapping the aryllithium intermediate. |

| Hydrochloric Acid (HCl) | Hydrolysis Agent | Converts the borate ester intermediate to the final boronic acid. |

The high reactivity of organolithium reagents necessitates the use of cryogenic temperatures, typically -78°C, for these reactions. nih.govmdpi.com Performing the lithiation at such low temperatures is crucial to prevent side reactions, such as decomposition of the aryllithium intermediate into a benzyne. sciencemadness.org Maintaining these conditions prevents multiple additions to the borate ester and minimizes unwanted reactions with the cyano group. nih.gov

While seemingly challenging, the implementation of cryogenic conditions is feasible on an industrial scale. The production of organic boronic acids in quantities of several hundred kilograms often requires temperatures as low as -100°C. researchgate.net Modern chemical manufacturing can utilize specialized equipment, such as continuous flow reactors, which allow for precise temperature control and safe handling of reactive intermediates at cryogenic temperatures, making the process viable for large-scale synthesis. researchgate.net A continuous two-step process has been demonstrated for preparing various phenylboronic acids at temperatures between -50°C and -75°C, achieving good yields and selectivity. researchgate.net

An alternative to lithium-halogen exchange is directed ortho-lithiation (DoM). This strategy uses a directing group on the aromatic ring to guide a bulky, non-nucleophilic base to deprotonate an adjacent C-H bond. For substrates containing a cyano group, which can act as a directing group, lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is an effective base. organic-chemistry.org

Unlike n-BuLi, which would primarily induce lithium-bromine exchange, LiTMP is a sterically hindered amide base that favors deprotonation (direct lithiation) over halogen exchange. sciencemadness.org It is significantly more reactive than other common amide bases like lithium diisopropylamide (LDA), with metalation rates that can be 5 to 500 times faster. nih.gov In the case of 4-bromo-2-cyanobenzonitrile, LiTMP would selectively remove the proton at the C3 position, ortho to the cyano directing group. The resulting lithiated species can then be trapped with a borate ester. This method provides a pathway to boronic acids that are regio-isomeric to those obtained via lithium-halogen exchange and is particularly useful for preparing ortho-substituted arylboronic esters while tolerating functionalities like cyano groups and halogens. organic-chemistry.org

| Reagent Comparison | n-Butyllithium (n-BuLi) | Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) |

| Mechanism | Lithium-Halogen Exchange | Directed ortho-Metalation (DoM) |

| Reaction Site | Position of the halogen (bromine) | Position ortho to the directing group (cyano) |

| Base Type | Nucleophilic alkyllithium | Non-nucleophilic, sterically hindered lithium amide |

| Primary Use Case | Synthesis from aryl halides | Synthesis via C-H activation adjacent to a directing group |

Palladium-Catalyzed Borylation of Haloarenes

A major advancement in the synthesis of arylboronic acids is the palladium-catalyzed borylation of haloarenes, often referred to as the Miyaura borylation. This method revolutionized the field by providing a route that avoids the use of harsh organometallic reagents like Grignard or organolithium compounds. nih.gov The reaction is highly valued for its broad functional group tolerance, including compatibility with cyano groups. researchgate.net

The process involves the reaction of an aryl halide (such as 4-bromo-2-cyanobenzonitrile) with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B₂Pin₂), in the presence of a palladium catalyst and a base. nih.gov The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the arylboronic ester and regenerate the catalyst. The resulting boronic ester can then be hydrolyzed to the boronic acid if needed. This method represents a more atom-economical and efficient approach compared to traditional organometallic routes. nih.gov

| Component | Example | Function |

| Aryl Halide | 4-bromo-2-cyanobenzonitrile | Boron acceptor substrate |

| Boron Source | Bis(pinacolato)diboron (B₂Pin₂) | Provides the boronyl group |

| Catalyst | PdCl₂(dppf), Pd(OAc)₂ | Facilitates the C-B bond formation |

| Base | Potassium Acetate (KOAc) | Promotes the catalytic cycle |

| Solvent | Dimethyl sulfoxide (DMSO), Methanol | Reaction medium |

Metal- and Additive-Free Photoinduced Borylation of Haloarenes

A significant advancement in the synthesis of arylboronic acids is the development of metal- and additive-free photoinduced borylation of haloarenes. This methodology offers a greener and more cost-effective alternative to traditional transition-metal-catalyzed approaches. The reaction is typically carried out by irradiating a solution of the corresponding haloarene, a diboron reagent such as bis(pinacolato)diboron (B₂pin₂), and a suitable base in an organic solvent with visible light.

The mechanism of this transformation is believed to involve the formation of an excited state of the haloarene upon photoirradiation. This excited species can then undergo a single-electron transfer (SET) process, leading to the formation of an aryl radical. This radical species subsequently reacts with the diboron reagent to generate the desired arylboronic ester, which can then be hydrolyzed to the corresponding boronic acid.

Table 1: Key Features of Metal-Free Photoinduced Borylation

| Feature | Description |

| Catalyst | None (Metal- and additive-free) |

| Energy Source | Visible Light |

| Reactants | Haloarene, Diboron Reagent, Base |

| Advantages | Environmentally friendly, avoids metal contamination, mild reaction conditions |

Derivatization from Precursor Compounds

Conversion of Formylphenylboronic Acid Derivatives

The conversion of a formyl group to a nitrile is a well-established transformation in organic synthesis. In the context of preparing this compound, this would involve the transformation of 5-bromo-2-formylphenylboronic acid. A common two-step procedure involves the initial conversion of the aldehyde to an oxime, followed by dehydration to the nitrile.

The formation of the oxime is typically achieved by reacting the formylphenylboronic acid with hydroxylamine hydrochloride in the presence of a base. The subsequent dehydration of the oxime to the nitrile can be accomplished using a variety of reagents, such as acetic anhydride, trifluoroacetic anhydride, or phosphorus pentoxide. Care must be taken to choose conditions that are compatible with the boronic acid moiety.

Hydrolysis of Cyanophenylboronic Acid Derivatives

While hydrolysis is more commonly associated with the deprotection of boronic esters to yield the free boronic acid, it can also be a key step in certain synthetic sequences leading to the target molecule. For instance, a precursor bearing a group that can be hydrolyzed to a carboxylic acid, which is then converted to a nitrile, could be envisaged. However, a more direct application of hydrolysis in the synthesis of cyanophenylboronic acids involves the careful hydrolysis of a precursor where the cyano group is masked or is generated in situ.

A potential, though less common, strategy could involve the hydrolysis of a related cyanophenylboronic acid derivative where a protecting group on the boronic acid is removed under conditions that leave the cyano and bromo functionalities intact. The stability of the cyano group under various hydrolytic conditions is a critical factor in the success of such a step.

Synthesis via Halogenated Benzonitrile Intermediates

A prevalent and highly effective method for the synthesis of this compound involves the use of halogenated benzonitrile intermediates, most commonly 2,5-dibromobenzonitrile. This approach typically utilizes a palladium-catalyzed Miyaura borylation reaction.

In this reaction, 2,5-dibromobenzonitrile is reacted with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The reaction proceeds with high regioselectivity, with the borylation occurring preferentially at the more reactive C-Br bond at the 2-position, ortho to the cyano group. The resulting boronic ester can then be hydrolyzed to afford this compound.

Table 2: Typical Conditions for Palladium-Catalyzed Borylation of 2,5-Dibromobenzonitrile

| Component | Example |

| Substrate | 2,5-Dibromobenzonitrile |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) |

| Catalyst | Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | SPhos, XPhos |

| Base | KOAc, K₂CO₃ |

| Solvent | Dioxane, Toluene |

Esterification and Trans-esterification Strategies for Boronic Esters

Boronic acids are often converted to their corresponding esters to improve their stability, facilitate purification, and modify their reactivity in subsequent reactions. The most common boronic esters are the pinacol (B44631) esters, formed by the reaction of the boronic acid with pinacol.

Esterification: The direct esterification of this compound with a diol, such as pinacol, can be achieved by heating the two reactants in a suitable solvent with azeotropic removal of water.

Trans-esterification: In some synthetic routes, the boronic acid is initially formed as a different ester, for example, a neopentyl glycol ester. This can then be converted to the desired pinacol ester through a trans-esterification reaction by heating with pinacol in a suitable solvent.

The hydrolysis of these boronic esters back to the free boronic acid is typically achieved by treatment with an aqueous acid or base. The rate of hydrolysis can be influenced by the substituents on the phenyl ring and the pH of the medium.

Purification and Characterization of Synthetic Products

The purification of this compound is crucial to ensure its suitability for subsequent applications. Common purification techniques include:

Recrystallization: This is a widely used method for purifying solid arylboronic acids. A suitable solvent system is chosen to dissolve the crude product at an elevated temperature, and upon cooling, the purified boronic acid crystallizes out, leaving impurities in the solution.

Column Chromatography: Silica gel chromatography can be employed for the purification of boronic acids, although care must be taken as the acidic nature of silica gel can sometimes lead to degradation. Using a mobile phase containing a small amount of a polar solvent like methanol in a non-polar solvent like dichloromethane is often effective.

Derivatization: In some cases, the boronic acid is converted to a more stable derivative, such as a boronic ester or a trifluoroborate salt, which can be more easily purified by chromatography or recrystallization. The purified derivative is then converted back to the free boronic acid.

The characterization of the purified this compound is essential to confirm its identity and purity. Standard analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the B-O, C-N, and C-Br bonds.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern.

Melting Point: The melting point is a physical property that can be used to assess the purity of the compound.

Reactivity and Mechanistic Studies of 5 Bromo 2 Cyanophenylboronic Acid

Cross-Coupling Reactions

5-Bromo-2-cyanophenylboronic acid is a trifunctional reagent, featuring a boronic acid, a bromo substituent, and a cyano group. This arrangement allows for its participation in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, where the boronic acid moiety is the primary reactive site for forming new carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like this compound) and an organohalide or triflate. This reaction is fundamental to the synthesis of biaryls and other conjugated systems. The presence of the electron-withdrawing cyano group and the bromo substituent on the phenylboronic acid can influence the electronic properties and reactivity of the molecule in these transformations.

The choice of catalyst is critical in a Suzuki-Miyaura reaction, dictating reaction efficiency, scope, and conditions.

Palladium: Palladium complexes are the most extensively used catalysts for Suzuki-Miyaura couplings. For substrates like this compound, palladium(0) catalysts, often generated in situ from palladium(II) precatalysts such as Pd(OAc)₂, are standard. The catalytic cycle typically involves the oxidative addition of an organohalide to the Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst. Specific palladium systems, including those with specialized ligands like XPhos, have been noted in the context of related structures, suggesting their potential applicability.

While detailed studies focusing exclusively on this compound are not extensively documented in publicly available literature, the general principles of palladium catalysis in Suzuki reactions are directly applicable. The reaction would involve coupling the boronic acid with a suitable aryl or heteroaryl halide.

Copper, Nickel, and Rhodium: The use of more earth-abundant and cost-effective metals like copper and nickel as catalysts for cross-coupling reactions is a growing field of interest. Nickel catalysts, in particular, have shown promise for coupling challenging substrates. However, specific examples detailing the use of copper, nickel, or rhodium catalytic systems with this compound in Suzuki-Miyaura reactions are not readily found in a survey of scientific literature. Research in this area is likely ongoing within proprietary industrial laboratories or specialized academic groups.

Ligands play a crucial role in stabilizing the metal catalyst, modulating its reactivity, and influencing the selectivity of the reaction.

Phosphine (B1218219) Ligands: Triphenylphosphine (PPh₃) is a classic ligand used in Suzuki reactions. More advanced, bulky, and electron-rich phosphine ligands, such as the Buchwald and Fu dialkylbiaryl phosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs), have been developed to improve catalytic activity, especially for less reactive coupling partners. For a substrate like this compound, these advanced ligands would be expected to promote efficient coupling, even with challenging aryl chlorides.

N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donating ligands that form robust bonds with the metal center, often leading to highly stable and active catalysts. Their use in Suzuki couplings has enabled reactions under milder conditions and with broader substrate scopes. While no specific studies on NHC-ligated catalyst systems for this compound are prominent, their known efficacy suggests they would be a viable option for optimizing such couplings.

A summary of commonly used ligands in Suzuki-Miyaura reactions that would be applicable is presented below.

| Ligand Class | Example Ligands | Potential Role in Coupling with this compound |

| Triarylphosphines | PPh₃ | General-purpose, effective for reactive coupling partners. |

| Dialkylbiarylphosphines | XPhos, SPhos, RuPhos | Enhance catalytic activity for challenging substrates (e.g., aryl chlorides, sterically hindered partners). |

| N-Heterocyclic Carbenes | IPr, SIMes | Provide high catalyst stability and activity, allowing for lower catalyst loadings and milder conditions. |

The reaction environment, including the solvent and base, is critical for a successful Suzuki-Miyaura coupling.

Solvent Systems: A variety of solvents can be employed, often as biphasic mixtures. Common solvents include toluene, dioxane, and dimethylformamide (DMF), frequently mixed with an aqueous solution of a base. The use of an aqueous phase is often necessary to facilitate the transmetalation step. The choice of solvent can impact reaction rates and yields significantly.

Base: An inorganic base is essential for the activation of the boronic acid. Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can be tuned to optimize the reaction for specific substrates.

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction times, often leading to higher yields and cleaner reaction profiles. Suzuki-Miyaura reactions, including those involving functionalized phenylboronic acids, are frequently performed under microwave irradiation to reduce reaction times from hours to minutes.

A table of typical reaction conditions for Suzuki-Miyaura couplings is provided below.

| Parameter | Typical Conditions |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand |

| Ligand | PPh₃, XPhos, SPhos |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF |

| Temperature | 80-120 °C (Conventional Heating) or 100-150 °C (Microwave) |

| Atmosphere | Inert (Nitrogen or Argon) |

While the primary application of this compound is in the formation of biaryl systems, its use in coupling with sp²-hybridized carbons of alkenes (vinyl halides) and sp-hybridized carbons of alkynes is also mechanistically plausible. These reactions would lead to the formation of substituted styrenes and phenylacetylenes, respectively.

Regioselectivity: In the coupling with substituted vinyl halides, the regioselectivity is generally high, with the new carbon-carbon bond forming at the position of the halogen.

Stereoselectivity: Suzuki-Miyaura reactions are known to proceed with retention of configuration for the double bond of the vinyl halide. Thus, coupling with a (Z)-vinyl halide would be expected to yield a (Z)-alkene, and coupling with an (E)-vinyl halide would yield an (E)-alkene.

Detailed studies focusing on the regio- and stereoselective functionalization of alkenes and alkynes using this compound are not widely reported.

The principal utility of this compound in organic synthesis is as a building block for biaryl and heteroaryl compounds. The resulting 4-bromo-2-cyanobiphenyl (B14017263) core is a valuable intermediate for further functionalization. The bromine atom can participate in subsequent cross-coupling reactions, allowing for the programmed synthesis of complex, unsymmetrical poly-aryl systems. The cyano group can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional pathways for molecular diversification.

The synthesis of these frameworks is critical in medicinal chemistry, where biaryl and heteroaryl motifs are prevalent in a wide range of therapeutic agents.

Chan-Lam-Type Coupling Reactions

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, typically between an arylboronic acid and an amine or an alcohol. wikipedia.org This reaction is advantageous as it can often be conducted at room temperature and is tolerant of air, unlike many palladium-catalyzed counterparts. wikipedia.org The general mechanism involves the formation of a copper(III)-aryl intermediate, which then undergoes reductive elimination to yield the desired aryl ether or aryl amine. wikipedia.org

For this compound, the presence of the electron-withdrawing nitrile (cyano) group is generally well-tolerated and does not poison the copper catalyst. wikipedia.org In studies involving similar substrates, such as 4-cyanophenylboronic acid, efficient coupling with azides (a Chan-Lam type reaction) has been demonstrated in various solvents, including water and methanol. nih.gov This suggests that this compound would be a viable substrate for forming C-N and C-O bonds with a wide range of nucleophiles.

The reaction would be expected to proceed by coupling the boronic acid moiety with a suitable amine or alcohol, leaving the bromo and cyano functionalities intact for subsequent synthetic modifications.

Table 1: General Conditions for Chan-Lam Coupling Reactions This table presents generalized conditions for Chan-Lam couplings, as specific examples for this compound are not detailed in the reviewed literature.

| Catalyst | Base | Solvent | Temperature | Nucleophile | Reference |

| Cu(OAc)₂ | Pyridine or Et₃N | CH₂Cl₂, THF, or Toluene | Room Temp. to 100 °C | Amines, Alcohols, N-heterocycles | wikipedia.orgorganic-chemistry.org |

| Cu(OAc)₂ | 2,6-Lutidine | Dichloromethane | Room Temp. | Anilines, Alkylamines | organic-chemistry.org |

| Copper(I) oxide | Aqueous NH₃ | Water | Microwave | Propargyl halides | organic-chemistry.org |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond copper-catalyzed reactions, the dual functionality of this compound makes it an excellent candidate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of biaryls and other conjugated systems. uzh.chlibretexts.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide. libretexts.orgorganic-chemistry.org this compound possesses both required functionalities. It can either:

React as the boronic acid partner with a different aryl or vinyl halide.

React at its C-Br bond with another organoboron compound.

This dual reactivity allows for the stepwise and selective synthesis of complex, unsymmetrical biaryl compounds. The reaction is typically catalyzed by a Pd(0) complex with a phosphine ligand and requires a base to activate the boronic acid. libretexts.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. ambeed.com The C-Br bond in this compound could be activated by a palladium catalyst to react with various alkenes, providing a route to stilbene-like structures while preserving the boronic acid and nitrile groups for further chemistry.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netarkat-usa.org The bromo-substituent on the molecule could readily participate in Sonogashira coupling, catalyzed by palladium and a copper(I) co-catalyst, to introduce an alkynyl moiety onto the aromatic ring.

Table 2: Overview of Potential Transition Metal-Catalyzed Reactions This table outlines the potential reactivity of the two key functional groups on this compound in common cross-coupling reactions.

| Reaction Type | Reactive Site on Compound | Coupling Partner | Typical Catalyst System | Expected Product Type |

| Suzuki-Miyaura | -B(OH)₂ | Aryl/Vinyl Halide | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl |

| Suzuki-Miyaura | -Br | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | Biaryl |

| Heck | -Br | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Substituted Alkene |

| Sonogashira | -Br | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Arylalkyne |

Addition Reactions

1,4-Addition Reactions

The conjugate or 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for forming carbon-carbon bonds. This reaction, often catalyzed by rhodium or palladium complexes, results in the addition of the aryl group to the β-position of the enone system. While specific studies on this compound in this context are not prevalent, the general reactivity of arylboronic acids is well-established. The reaction proceeds via the formation of an organometallic-aryl intermediate that then adds to the activated alkene. The electron-withdrawing nature of the cyano group on the phenyl ring could influence the nucleophilicity of the aryl group and the efficiency of the transmetalation step.

Nucleophilic Additions to the Nitrile Group

The nitrile (C≡N) group is a versatile functional group that can undergo nucleophilic addition. researchgate.net The carbon atom of the nitrile is electrophilic and can be attacked by strong nucleophiles like Grignard reagents or organolithium compounds. Subsequent hydrolysis of the resulting imine intermediate would yield a ketone. For this compound, this would transform the nitrile into a carbonyl group, leading to the formation of a substituted benzophenone (B1666685) or acetophenone (B1666503) derivative, depending on the nucleophile used.

Alternatively, the nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide and then a carboxylic acid. However, the stability of the boronic acid group under these conditions, particularly strong acid or base, would need to be considered to avoid protodeboronation (loss of the -B(OH)₂ group).

Oxidative Transformations

Oxidative Hydroxylation

A common and synthetically useful transformation of arylboronic acids is their oxidative hydroxylation to the corresponding phenols. researchgate.net This reaction can be achieved using various oxidizing agents, and notably, can often proceed under metal-free conditions. Common oxidants include hydrogen peroxide (H₂O₂), Oxone, or ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). researchgate.netnih.gov The reaction is believed to proceed via the formation of a peroxo-boronate intermediate, followed by rearrangement and hydrolysis to yield the phenol. For this compound, this transformation would provide a direct route to 5-bromo-2-cyanophenol, a valuable intermediate for further synthesis.

Table 3: Selected Reagents for Oxidative Hydroxylation of Arylboronic Acids This table shows representative conditions for the general transformation of arylboronic acids to phenols.

| Oxidizing Agent | Solvent | Conditions | Reference |

| H₂O₂ | H₂O / EtOH | Catalyst-free, Room Temperature | researchgate.net |

| (NH₄)₂S₂O₈ | MeOH / H₂O | Metal-free, 80 °C | nih.gov |

| PhI(OAc)₂ | CH₃CN / H₂O | Metal- and light-free, Room Temperature | researchgate.net |

| O₂ (Air) | H₂O | Potassium tert-butoxide mediated |

Reductive Transformations

The presence of multiple reducible functional groups—the cyano, bromo, and boronic acid moieties—in this compound opens up avenues for various reductive transformations. The specific product obtained depends on the choice of reducing agent and the reaction conditions employed.

One notable reductive transformation involves the selective reduction of the cyano group. For instance, the catalytic hydrogenation of the related 4-cyanophenylboronic acid using Raney nickel as a catalyst and a stream of hydrogen gas leads to the formation of 4-(methylamino)phenylboronic acid. google.com This suggests that a similar approach could be applied to this compound to yield 5-bromo-2-(aminomethyl)phenylboronic acid, a valuable intermediate for further functionalization.

The selective reduction of nitriles in the presence of other functional groups is a well-established area of organic synthesis. For example, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) has been shown to reduce a variety of aromatic nitriles to their corresponding primary amines. nih.govorganic-chemistry.org This method is particularly effective for nitriles activated by electron-withdrawing groups, a characteristic present in this compound. nih.gov Another approach involves the use of cobalt chloride in conjunction with an alkali metal borohydride, which has been demonstrated to selectively reduce nitrile groups in complex molecules. google.com

The following table summarizes potential reductive transformations of this compound based on established methodologies for similar compounds.

Table 1: Potential Reductive Transformations of this compound

| Starting Material | Reagents and Conditions | Potential Product |

| This compound | Raney Nickel, H₂ | 5-Bromo-2-(aminomethyl)phenylboronic acid |

| This compound | Diisopropylaminoborane, cat. LiBH₄ | 5-Bromo-2-(aminomethyl)phenylboronic acid |

| This compound | CoCl₂, NaBH₄ | 5-Bromo-2-(aminomethyl)phenylboronic acid |

Role as a Lewis Acid in Coordination Chemistry

Boronic acids are known to act as Lewis acids due to the electron-deficient nature of the boron atom. nih.gov The Lewis acidity of arylboronic acids is significantly influenced by the substituents on the aromatic ring. In the case of this compound, the presence of two strong electron-withdrawing groups, the bromo and cyano moieties, is expected to enhance its Lewis acidic character. This heightened Lewis acidity can be harnessed in the field of coordination chemistry, where the molecule can act as a ligand to form coordination complexes with various metal ions.

The boronic acid group can interact with metal centers through its hydroxyl groups. Furthermore, the cyano group provides an additional coordination site through its nitrogen atom, allowing for the formation of diverse coordination architectures, including coordination polymers and metal-organic frameworks (MOFs).

Studies on the coordination chemistry of the related 4-cyanophenylboronic acid have shown its ability to form molecular complexes with various N-donor ligands. nih.gov In these structures, the boronic acid moiety participates in hydrogen bonding interactions, while the cyano group can also be involved in coordinating to metal centers or in forming supramolecular assemblies through non-covalent interactions.

The coordination of metal ions like copper(II) and zinc(II) with various ligands is a well-explored area. researchgate.netmdpi.comsemanticscholar.orgnih.govnih.govmdpi.comsci-hub.sewisc.edubucea.edu.cnresearchgate.net Given the functional groups present in this compound, it is plausible that it could form stable complexes with these and other transition metals. The geometry and properties of these complexes would be influenced by the coordination preferences of the metal ion and the steric and electronic effects of the bromo and cyano substituents. For instance, lanthanide complexes with substituted benzoic acids and bipyridine ligands have been synthesized and characterized, demonstrating the versatility of substituted aromatic acids as ligands. mdpi.com

The potential coordination modes of this compound are summarized in the table below.

Table 2: Potential Coordination Modes of this compound

| Functional Group | Potential Coordination Site | Type of Interaction |

| Boronic acid (-B(OH)₂) | Oxygen atoms of hydroxyl groups | Lewis acid-base interaction, Hydrogen bonding |

| Cyano group (-C≡N) | Nitrogen atom | Coordination to metal center |

| Phenyl ring (π-system) | Aromatic ring | π-stacking interactions |

The ability of this compound to act as a multifunctional ligand makes it a promising candidate for the construction of novel coordination compounds with interesting structural features and potential applications in catalysis, materials science, and sensing. Further research into the synthesis and characterization of its metal complexes is warranted to fully explore its potential in these areas.

Applications of 5 Bromo 2 Cyanophenylboronic Acid in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

5-Bromo-2-cyanophenylboronic acid is a valuable building block in modern organic synthesis, primarily due to its utility in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon (C-C) bonds, is central to its application. libretexts.orgyoutube.com In this context, the compound serves as a bifunctional reagent.

The boronic acid moiety [-B(OH)₂] is the reactive site that participates directly in the Suzuki-Miyaura catalytic cycle, coupling with an organohalide. youtube.com The presence of the bromine atom on the phenyl ring provides a second reactive handle. This allows for sequential or orthogonal coupling strategies, where the boronic acid is reacted first, followed by a subsequent coupling reaction at the bromo-position, or vice versa. This dual reactivity enables the programmed construction of complex biaryl and poly-aryl structures, which are common motifs in pharmaceuticals and materials science. nih.govnih.gov

The cyano (-C≡N) group further enhances the compound's utility. It is an electron-withdrawing group, which modifies the electronic properties and reactivity of the phenyl ring. The nitrile can also be chemically transformed into other functional groups, such as amines or carboxylic acids, providing a route for further derivatization of the synthesized molecule. nih.gov

Synthesis of Advanced Materials

OLED and PLED Materials

There is no specific information available in the current scientific literature detailing the application of this compound in the synthesis of Organic Light-Emitting Diode (OLED) or Polymer Light-Emitting Diode (PLED) materials. While arylboronic acids are a crucial class of reagents for building the complex organic molecules used in these devices, the direct utilization of this specific compound has not been reported.

Semiconducting Nanocomposites

The application of this compound in the synthesis of semiconducting nanocomposites has not been documented in the reviewed scientific literature.

Derivatization Strategies for Natural Product Scaffolds

The strategic functionalization of complex natural products offers a powerful route to novel bioactive compounds. This compound serves as a sophisticated building block in this endeavor, particularly within innovative chemo-biosynthetic strategies.

GenoChemetic Approaches for Violacein (B1683560) and Deoxyviolacein (B1140582) Analogues

A prime example of advanced derivatization is the "GenoChemetic" strategy applied to the violacein natural product scaffold. researchgate.netbiorxiv.org This approach combines the power of synthetic biology with synthetic chemistry to rapidly generate diverse libraries of new compounds.

The process begins by engineering a biosynthetic pathway in a host organism, such as Escherichia coli, to produce halogenated versions of natural products. In the case of violacein, E. coli expressing the violacein biosynthesis pathway (VioABCDE) is supplemented with 5-bromo-tryptophan. researchgate.net This results in the in vivo production of brominated analogues, primarily 5'-bromo-violacein and 5'-bromo-deoxyviolacein. biorxiv.org

These brominated natural product scaffolds contain a reactive "handle" (the bromine atom) that is poised for subsequent chemical modification. The Suzuki-Miyaura cross-coupling reaction is then employed to attach various aryl groups, using a portfolio of boronic acids. This is where a reagent like this compound would be applied. Researchers have successfully used a range of arylboronic acids with diverse electronic and steric properties to create new derivatives. nih.govbiorxiv.org The use of boronic acids with electron-withdrawing groups, such as cyano-substituted phenylboronic acids, has been explicitly noted as a successful strategy in these coupling reactions. nih.gov This demonstrates the feasibility of using this compound to introduce the bromo-cyanophenyl moiety onto the violacein or deoxyviolacein core, thereby creating novel and structurally complex analogues for biological screening.

Direct Cross-Coupling in Crude Extracts

A significant advancement in the GenoChemetic strategy is the ability to perform the Suzuki-Miyaura cross-coupling reaction directly on crude cell culture extracts, bypassing challenging and often low-yielding purification steps of the brominated intermediates. researchgate.netbiorxiv.org The low titers of the biosynthesized brominated violaceins and their tendency for pi-stacking make isolation difficult. nih.gov

To overcome this, researchers have systematically identified and optimized cross-coupling conditions that are effective even in the complex environment of a crude extract. researchgate.net This method has been successfully demonstrated by coupling various arylboronic acids with the crude extracts containing 5'-bromo-violacein and 5'-bromo-deoxyviolacein. biorxiv.org The successful derivatization with a selection of 15 different aryl boronic acids highlights the robustness of this one-pot, bio-chemosynthetic route. nih.gov This direct derivatization method significantly accelerates the generation of diverse compound libraries from natural product scaffolds, and it is within this context that this compound can be used as a coupling partner to rapidly generate unique analogues for structure-activity relationship (SAR) studies.

Computational and Theoretical Studies of 5 Bromo 2 Cyanophenylboronic Acid

Quantum Mechanical Computations

Quantum mechanical computations are fundamental to understanding the intrinsic properties of a molecule from first principles. For 5-Bromo-2-cyanophenylboronic acid, these calculations would provide a deep understanding of its conformational landscape, electronic behavior, and spectroscopic signatures.

Conformational Analysis and Potential Energy Surfaces

The initial step in the computational analysis of a flexible molecule like this compound involves a thorough conformational analysis. This process identifies the most stable three-dimensional arrangements of the atoms, known as conformers. The stability of these conformers is dictated by the rotational barriers around single bonds, particularly the C-B and B-O bonds.

A potential energy surface (PES) scan is typically performed by systematically rotating the hydroxyl groups of the boronic acid moiety. For instance, in a study on 3-cyanophenylboronic acid, the PES was mapped by varying the dihedral angles of the O-B-O-H groups, which revealed several low-energy conformers, including anti-syn, syn-anti, syn-syn, and anti-anti orientations. longdom.orglongdom.org A similar approach for this compound would likely identify a set of stable conformers, with their relative energies indicating their population at a given temperature. For example, in the related 5-bromo-2-ethoxyphenylboronic acid, four conformers were identified, with the Trans-Cis (TC) form being the most stable. nih.gov

Electronic Structure and Properties

The electronic structure of this compound governs its reactivity and intermolecular interactions. Key properties derived from electronic structure calculations include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's excitability. In studies of 3-cyanophenylboronic acid, the HOMO-LUMO gap was calculated to be approximately 5.66 eV using DFT at the B3LYP/6-311++G(d,p) level of theory. researchgate.net For this compound, the presence of the electron-withdrawing cyano group and the bromine atom would influence these energy levels.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For phenylboronic acids, the MEP typically shows negative potential (red and yellow) around the oxygen atoms of the boronic acid group and the cyano group, indicating their susceptibility to electrophilic attack. The hydrogen atoms of the hydroxyl groups would exhibit a positive potential (blue), highlighting their role as hydrogen bond donors.

Spectroscopic Property Predictions (FT-IR, FT-Raman, NMR, UV-Vis)

Quantum mechanical calculations are highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

FT-IR and FT-Raman Spectroscopy: Theoretical calculations of vibrational frequencies using methods like DFT can aid in the assignment of experimental FT-IR and FT-Raman spectra. The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model. For instance, in the analysis of 5-bromo-2-ethoxyphenylboronic acid, the vibrational modes were assigned based on the potential energy distribution (PED) calculated with the scaled quantum mechanics (SQM) method. nih.gov For this compound, characteristic vibrational modes would include the O-H stretching of the boronic acid, the C≡N stretching of the cyano group, and the C-Br stretching.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. Calculations on 5-bromo-2-ethoxyphenylboronic acid have shown good correlation between the GIAO-calculated and experimental NMR spectra in a DMSO solution. nih.gov A similar study on this compound would predict the chemical shifts of the aromatic protons and carbons, as well as the carbon of the cyano group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to excited states. For 5-bromo-2-ethoxyphenylboronic acid, TD-DFT calculations were used to determine the HOMO and LUMO energies and predict the UV-Vis absorption bands. nih.gov The predicted λmax values for this compound would provide insight into its electronic transitions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying molecules of the size of this compound. The B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) is a common choice for such systems.

DFT calculations are integral to obtaining the optimized molecular geometry, vibrational frequencies, and electronic properties as discussed in the previous sections. Furthermore, DFT can be used to perform Natural Bond Orbital (NBO) analysis, which provides a detailed picture of charge delocalization and hyperconjugative interactions within the molecule. In the study of 5-bromo-2-ethoxyphenylboronic acid, NBO analysis was used to understand the stability of the molecule arising from these electronic interactions. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand might interact with a biological target, such as a protein receptor.

Ligand-Receptor Interactions (e.g., with Insulin)

Boronic acids are known to interact with diols, a structural feature present in many biological molecules, including carbohydrates and some amino acid side chains. This has led to the investigation of phenylboronic acids as potential inhibitors or modulators of various enzymes and receptors.

While no specific molecular docking studies of this compound with the insulin (B600854) receptor have been published, the methodology for such an investigation is well-established. The process would involve:

Obtaining the three-dimensional crystal structure of the insulin receptor from a protein data bank.

Preparing the receptor structure by adding hydrogen atoms and assigning charges.

Generating a 3D model of the most stable conformer of this compound.

Using a docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of the ligand within the active site of the insulin receptor.

Studies on flavonoids docking to the insulin receptor tyrosine kinase have identified key amino acid residues in the active site that are crucial for binding. nih.gov A docking study of this compound would aim to identify similar interactions, such as hydrogen bonds between the boronic acid group and polar residues in the receptor's binding pocket, as well as potential π-π stacking interactions involving the phenyl ring. The binding energy calculated from these simulations would provide an estimate of the binding affinity.

Prediction of Binding Energies and Stability

Direct computational studies predicting the binding energies and thermodynamic stability of this compound with specific interacting molecules or in self-assembled structures are not found in the current body of scientific literature. However, the stability of substituted phenylboronic acids is influenced by the electronic effects of their substituents. The bromine atom at the 5-position acts as an electron-withdrawing group through its inductive effect, while the cyano group at the 2-position is a strong electron-withdrawing group. These substituents can influence the acidity of the boronic acid group and its ability to participate in interactions.

Computational methods like Density Functional Theory (DFT) are commonly used to assess the stability of different conformers of phenylboronic acids and to calculate their interaction energies with other molecules. For instance, studies on 3-cyanophenylboronic acid have utilized DFT to determine the relative energies of its conformers, showing that the orientation of the hydroxyl groups on the boron atom significantly impacts molecular stability. researchgate.net It is reasonable to infer that similar computational approaches could be applied to this compound to predict its conformational stability and binding affinities.

The binding energy of a molecule is often context-dependent, relating to its interaction with another molecule to form a complex. For example, the binding of phenylboronic acids to diols is a well-studied interaction. The strength of this binding is influenced by the electronic properties of the phenyl ring. The electron-withdrawing nature of the bromo and cyano substituents in this compound would be expected to increase the Lewis acidity of the boron atom, potentially leading to stronger binding energies with Lewis bases, including diols.

Crystal Engineering and Intermolecular Interactions

Crystal engineering focuses on understanding and controlling the assembly of molecules in a crystalline solid. nih.gov The solid-state structure of this compound would be dictated by a combination of intermolecular interactions, primarily hydrogen bonding and π-stacking. While a specific crystal structure for this compound is not publicly available in databases like the Cambridge Structural Database (CSD), we can infer its likely interactions based on studies of analogous compounds.

Hydrogen Bonding and π-Stacking Interactions

Hydrogen Bonding: The boronic acid moiety, -B(OH)₂, is a potent hydrogen bond donor and acceptor. In the solid state, phenylboronic acids typically form hydrogen-bonded dimers or extended networks. wikipedia.org The two hydroxyl groups can engage in strong O-H···O hydrogen bonds, leading to the formation of characteristic dimeric motifs. Additionally, the cyano group (-C≡N) can act as a hydrogen bond acceptor, participating in O-H···N interactions. Research on 3-cyanophenylboronic acid has shown the presence of both O-H···O and O-H···N hydrogen bonds in its crystal structure, forming chains of molecules. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding patterns, with the boronic acid groups forming dimers and the cyano group participating in further intermolecular connections.

π-Stacking Interactions: The aromatic phenyl ring of this compound is capable of engaging in π-stacking interactions. These non-covalent interactions, arising from the electrostatic and dispersion forces between aromatic rings, play a crucial role in stabilizing crystal structures. nih.gov The presence of electron-withdrawing bromo and cyano groups would modulate the electron density of the aromatic ring, influencing the nature and strength of these π-stacking interactions. In related cyanophenylboronic acid structures, offset π–π stacking interactions have been observed to link hydrogen-bonded chains into a three-dimensional network. nih.gov

A summary of expected intermolecular interactions and their typical energy ranges is provided in the table below.

| Interaction Type | Donor/Acceptor Groups | Typical Energy Range (kcal/mol) |

| Hydrogen Bonding (O-H···O) | Boronic acid hydroxyls | 5 - 15 |

| Hydrogen Bonding (O-H···N) | Boronic acid hydroxyl and Cyano group | 3 - 7 |

| π-π Stacking | Phenyl rings | 1 - 5 |

Lattice Energy Simulations

Lattice energy is a measure of the stability of a crystal lattice and is defined as the energy released when gaseous ions or molecules come together to form a crystalline solid. There are no specific lattice energy simulations reported for this compound in the available literature.

The calculation of lattice energy for molecular crystals is a complex task that can be approached using computational methods such as molecular mechanics force fields or more accurate quantum mechanical methods. These simulations require a known crystal structure as a starting point. Without an experimentally determined crystal structure for this compound, any lattice energy simulation would be purely predictive and would first require the generation of hypothetical crystal packings.

Future Directions and Research Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency

The current synthesis of 5-Bromo-2-cyanophenylboronic acid often involves multi-step procedures that can be resource-intensive. A primary focus for future research will be the development of more efficient and sustainable synthetic routes. This includes the exploration of one-pot reactions and flow chemistry processes. Continuous flow technology, in particular, offers the potential for improved reaction control, higher yields, and reduced waste generation, making the production of this compound more economically viable and environmentally friendly. Further research into alternative starting materials and novel boronation techniques could also lead to more streamlined and cost-effective synthetic pathways.

Exploration of New Catalytic Systems for Transformations

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations involving this compound. Future research will likely focus on the development and implementation of novel catalytic systems to enhance the efficiency and scope of these reactions. This includes the design of more active and stable palladium catalysts, as well as the exploration of catalysts based on other transition metals. Furthermore, the investigation of phosphine-free palladium catalysts and nanoparticle-based catalytic systems could offer advantages in terms of cost, stability, and recyclability. The unique electronic properties of this compound, stemming from the presence of both a bromo and a cyano group, make it an interesting substrate for exploring the reactivity and selectivity of these new catalytic systems.

Expansion of Applications in Medicinal Chemistry Beyond Current Scope

The inherent structural motifs within this compound make it an attractive scaffold for the design of novel therapeutic agents. The presence of a boronic acid group, a known pharmacophore that can form reversible covalent bonds with biological targets, coupled with the synthetically versatile bromo and cyano functionalities, provides a platform for generating diverse molecular libraries.

Future research in this area will likely concentrate on several key aspects:

Kinase Inhibitors: The development of new kinase inhibitors is a significant area of cancer research. The this compound core could be elaborated to create potent and selective inhibitors of various kinases implicated in disease progression.

Covalent Inhibitors: The reactivity of the boronic acid moiety can be fine-tuned to develop targeted covalent inhibitors. This approach can lead to drugs with improved potency and duration of action.

Novel Drug Scaffolds: The compound can serve as a starting point for the synthesis of entirely new classes of bioactive molecules, targeting a wide range of diseases beyond oncology.

Design and Synthesis of Advanced Materials with Tunable Properties

The application of boronic acids in materials science is a rapidly growing field, and this compound presents unique opportunities for the creation of advanced materials with tailored properties. Its rigid structure and potential for functionalization make it an ideal candidate for incorporation into various material architectures.

Prospective research directions include:

Metal-Organic Frameworks (MOFs): The boronic acid and cyano groups can act as linkers in the construction of novel MOFs. These materials could exhibit interesting properties for applications in gas storage, separation, and catalysis.

Conjugated Polymers: Incorporation of the this compound unit into conjugated polymer backbones could lead to new materials with tunable optoelectronic properties, suitable for use in organic light-emitting diodes (OLEDs), solar cells, and sensors.

Functional Surfaces: The boronic acid moiety can be used to immobilize the molecule onto various surfaces, creating functionalized materials with specific recognition or catalytic properties.

Integration of Computational and Experimental Methodologies for Rational Design

To accelerate the discovery and optimization of processes and applications involving this compound, the integration of computational and experimental approaches is crucial. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and reactivity of the molecule, aiding in the prediction of reaction outcomes and the design of new catalysts.

Future research will benefit from:

Reaction Mechanism Studies: Computational modeling can be employed to elucidate the detailed mechanisms of reactions involving this compound, enabling the rational optimization of reaction conditions.

High-Throughput Screening: Virtual screening of derivatives of this compound can identify promising candidates for medicinal chemistry applications, which can then be prioritized for experimental validation.

Materials Property Prediction: Computational simulations can be used to predict the properties of materials incorporating this building block, guiding the design and synthesis of new materials with desired functionalities.

By pursuing these future directions, the scientific community can continue to build upon the existing knowledge of this compound, unlocking its full potential as a valuable tool in both academic and industrial research.

常见问题

Basic Questions

Q. What is the role of 5-Bromo-2-cyanophenylboronic acid in Suzuki-Miyaura cross-coupling reactions?

- Answer: This compound serves as a boronic acid partner in Suzuki-Miyaura reactions, enabling the synthesis of biaryl or heteroaryl structures. Key methodological considerations include:

- Catalyst: Palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) .

- Base: Sodium carbonate or potassium phosphate to facilitate transmetalation.

- Solvent: Polar aprotic solvents (e.g., DMF, THF) or aqueous mixtures.

- Applications: Synthesis of pharmaceuticals or functional materials due to its bromo and cyano substituents, which enhance reactivity and stability .

Q. What safety precautions are necessary when handling this compound?

- Answer:

- Toxicity: Classified as hazardous (劇III) with potential skin/eye irritation and inhalation risks .

- PPE: Wear nitrile gloves, lab coats, and safety goggles; use fume hoods to avoid dust inhalation .

- Storage: Store at 0–6°C in airtight, light-resistant containers to prevent degradation .

- Spill Response: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers verify the purity of this compound?

- Answer:

- Analytical Methods:

- HPLC: Quantify purity (>97% as per commercial standards) .

- NMR Spectroscopy: Confirm structural integrity via ¹H, ¹³C, and ¹¹B NMR .

- Common Impurities: Deborylation byproducts or unreacted starting materials; purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling this compound with deactivated aryl halides?

- Answer:

- Catalyst Systems: Use electron-rich ligands (e.g., SPhos or XPhos) with Pd(OAc)₂ to enhance electron-deficient substrate reactivity .

- Temperature: Elevated temperatures (80–100°C) in microwave-assisted reactions to overcome kinetic barriers.

- Additives: Include silver oxide or tetrabutylammonium bromide to stabilize intermediates .

- Example: A 2017 study achieved 85% yield in coupling with 2-nitrochlorobenzene using PdCl₂(dppf) and K₃PO₄ in DMF/water .

Q. What computational tools predict the reactivity of this compound in complex reactions?

- Answer:

- DFT Calculations: Model transition states for cross-coupling or protodeboronation pathways.

- PAINS Filters: Screen for unwanted reactivity (e.g., assay interference) using tools like SwissADME .

- Synthetic Accessibility Scores: Prioritize routes with scores <3.0 for feasibility (e.g., retrosynthetic analysis via RDKit) .

Q. How does the compound’s stability vary under different experimental conditions?

- Answer:

- Moisture Sensitivity: Hydrolyzes slowly in aqueous environments; use anhydrous solvents and inert atmospheres .

- Thermal Stability: Decomposes above 150°C; avoid prolonged heating in reflux .

- Light Sensitivity: Store in amber vials to prevent photodegradation of the boronic acid moiety .

Q. What strategies mitigate protodeboronation during Suzuki-Miyaura reactions?

- Answer:

- Protecting Groups: Temporarily mask the boronic acid with MIDA or pinacol esters .

- Mild Bases: Replace strong bases (e.g., NaOH) with Cs₂CO₃ to reduce side reactions.

- Low-Temperature Reactions: Conduct reactions at 25–40°C in THF to minimize decomposition .

Methodological Tables

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₅BBrNO₂ | |

| Molecular Weight | 225.83 g/mol | |

| CAS RN | 1032231-30-3 | |

| Purity (Commercial) | >97.0% (HPLC) | |

| Storage Conditions | 0–6°C, dry, inert atmosphere |

Table 2: Representative Reaction Conditions for Suzuki-Miyaura Coupling

| Substrate | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromoanisole | PdCl₂(dppf) | K₃PO₄ | DMF/H₂O | 78 | |

| 2-Chloropyridine | Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O | 65 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。